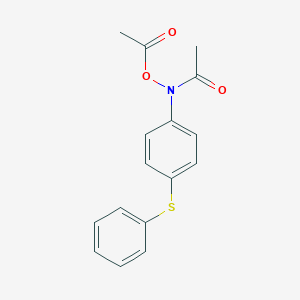
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth.
Biochemische Und Physiologische Effekte
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- has been found to exhibit various biochemical and physiological effects. Studies have shown that it can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. It has also been found to inhibit the growth of various cancer cell lines. In addition, Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- has been found to exhibit antioxidant activity, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- in lab experiments is its relatively simple synthesis method. In addition, it has been found to exhibit potent anti-inflammatory and anticancer activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)-. One area of research could focus on elucidating the exact mechanism of action of the compound. Another area of research could focus on developing new drugs based on Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- for the treatment of pain, inflammation, and cancer. In addition, further studies could investigate the potential applications of Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- in the field of organic electronics and optoelectronics.
Synthesemethoden
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline with phenylthiocyanate to produce 4-phenylthioaniline. This compound is then reacted with acetic anhydride to obtain Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)-.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been found to possess antitumor activity, making it a possible candidate for the development of new anticancer drugs. In addition, Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- has been studied for its potential applications in the field of organic electronics and optoelectronics due to its unique electronic properties.
Eigenschaften
CAS-Nummer |
116505-02-3 |
|---|---|
Produktname |
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- |
Molekularformel |
C16H15NO3S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
(N-acetyl-4-phenylsulfanylanilino) acetate |
InChI |
InChI=1S/C16H15NO3S/c1-12(18)17(20-13(2)19)14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI-Schlüssel |
RQCGYFGYSRBVDU-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)SC2=CC=CC=C2)OC(=O)C |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)SC2=CC=CC=C2)OC(=O)C |
Andere CAS-Nummern |
116505-02-3 |
Synonyme |
4-N-Acetoxy-N-acetylaminodiphenyl thioether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



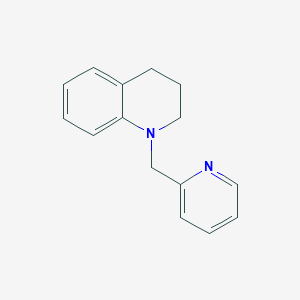
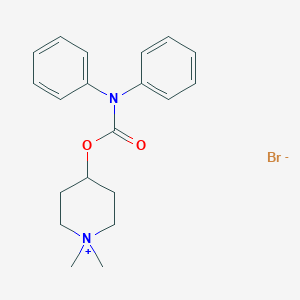
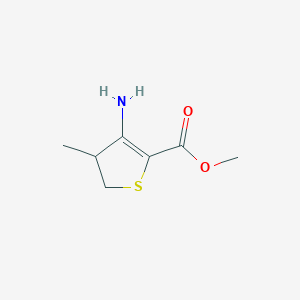
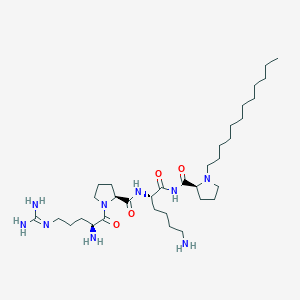
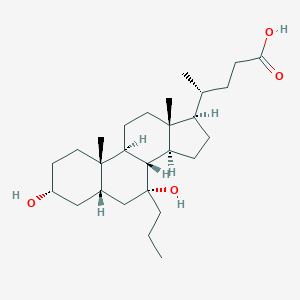
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
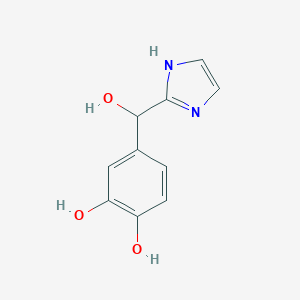
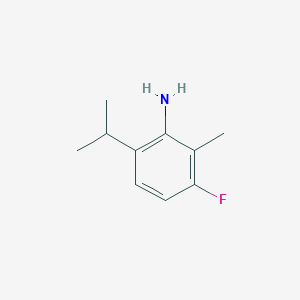
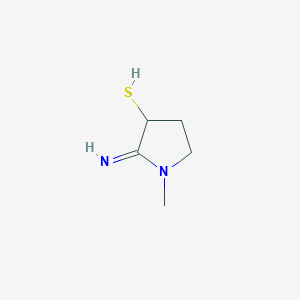
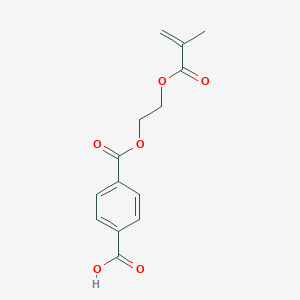

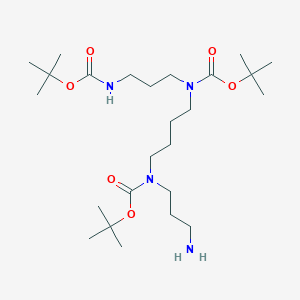
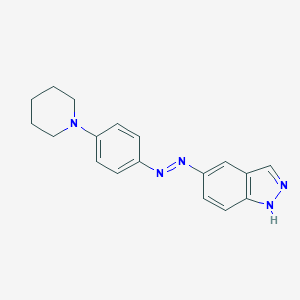
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)